molecular formula C18H14Cl2N2S B12172951 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine CAS No. 1049982-97-9

4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine

Cat. No.: B12172951
CAS No.: 1049982-97-9
M. Wt: 361.3 g/mol
InChI Key: OWHCXHQIYPMICR-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine (hereafter referred to as Compound A) is a thiazole-derived molecule featuring a 2,4-dichlorophenyl group at position 4, an N-phenyl substituent, and a prop-2-enyl (allyl) group at position 2. Its structural complexity arises from the combination of halogenated aryl groups and unsaturated alkyl chains, which influence its electronic, steric, and biological characteristics.

Properties

CAS No.

1049982-97-9

Molecular Formula

C18H14Cl2N2S

Molecular Weight

361.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C18H14Cl2N2S/c1-2-10-22-17(15-9-8-13(19)11-16(15)20)12-23-18(22)21-14-6-4-3-5-7-14/h2-9,11-12H,1,10H2

InChI Key

OWHCXHQIYPMICR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzene.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Wittig reaction or a similar olefination process.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Addition: The prop-2-enyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thiazol-2-imines are highly dependent on substituent patterns. Below is a comparative analysis of Compound A with key analogs:

Table 1: Structural Comparison of Thiazol-2-imine Derivatives
Compound Name Substituents (Position) Key Structural Differences Reference
Compound A 4-(2,4-dichlorophenyl), 3-prop-2-enyl, N-phenyl Reference compound
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl) thiazol-2-amine 4-(4-chlorophenyl), 3-prop-2-ynyl, N,N-di(prop-2-ynyl) Prop-2-ynyl (alkynyl) vs. prop-2-enyl (allyl); di-substituted amine
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 4-unsubstituted, N-(2,4-dichlorophenyl) Simpler structure lacking allyl and phenyl groups
(Z)-4-(4-Chlorophenyl)-3-(furan-2-ylmethyl)-N-phenyl-1,3-thiazol-2-imine 4-(4-chlorophenyl), 3-(furan-2-ylmethyl) Furan-containing substituent vs. allyl; monochlorophenyl vs. dichlorophenyl
N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine 4-(3,4-dichlorophenyl), 3-allyl Dichlorophenyl substitution at position 3,4 vs. 2,4; allyl at position 3

Key Observations :

  • Halogen Positioning: The 2,4-dichlorophenyl group in Compound A enhances steric bulk and electron-withdrawing effects compared to monosubstituted (e.g., 4-chlorophenyl) or 3,4-dichlorophenyl analogs .
  • Allyl vs.
  • Aromatic vs. Heterocyclic Substituents : Replacement of allyl with furan-2-ylmethyl (as in ) introduces oxygen-based hydrogen bonding capacity, altering solubility and target affinity.

Pharmacological Activity

Compound A and its analogs have been investigated for diverse biological activities:

Table 2: Pharmacological Profile Comparison
Compound Reported Activity Mechanism/Notes Reference
Compound A Angiotensin II receptor antagonism Hydrobromide salt form showed high yield (86%) and crystallinity (mp 194–196°C)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl) thiazol-2-amine Anti-inflammatory Demonstrated COX-2 inhibition in docking studies; GC-MS m/z 286.03
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Not explicitly stated Simpler structure used as a precursor for complex derivatives
4-(3-Nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]thiazol-2-amine Unknown (structural analog) Nitro and trifluoromethoxy groups suggest potential CNS activity

Key Observations :

  • Compound A’s hydrobromide salt exhibits notable crystallinity and stability, critical for formulation .
  • Anti-inflammatory activity in alkynyl-substituted analogs (e.g., ) highlights the role of electron-deficient substituents in modulating enzyme interactions.

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound Melting Point (°C) NMR Shifts (δ, ppm) Molecular Weight Reference
Compound A 194–196 (hydrobromide) $^1$H NMR (DMSO-d6): δ 2.37 (CH3), 4.61–5.78 (allyl), 7.12–7.39 (aromatic) 376.3 (free base)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl) thiazol-2-amine 180 $^1$H NMR (CDCl3): δ 2.31 (t), 4.46 (d), 7.14–7.64 (aromatic) 286.03
N-Allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine Not reported N/A 285.19

Key Observations :

  • Compound A ’s $^1$H NMR data confirms the presence of allyl protons (δ 4.61–5.78) and aromatic signals consistent with dichlorophenyl and phenyl groups .
  • Higher molecular weight in Compound A compared to monosubstituted analogs correlates with increased lipophilicity.

Biological Activity

4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. This article synthesizes available research findings on its biological activity, including case studies and data tables to illustrate its efficacy and mechanisms of action.

Chemical Structure

The compound has the following molecular formula: C18H14Cl2N2S. Its structure features a thiazole ring which is known for diverse biological properties.

Antifungal Activity

Recent studies have shown that thiazole derivatives exhibit significant antifungal properties. In one investigation, a series of thiazol-2(3H)-imine compounds were synthesized and tested against various fungal strains. Notably, compounds with electronegative substituents at the para position of the phenyl ring demonstrated enhanced antifungal activity. For example, a derivative similar to 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine showed potent activity against Candida albicans and Candida parapsilosis with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundFungal StrainMIC (μg/mL)
4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imineC. albicansTBD
Similar DerivativeC. parapsilosis1.23
KetoconazoleC. parapsilosisTBD

The antifungal mechanism primarily involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. Compounds such as 4-(2,4-dichlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine act as inhibitors of the enzyme CYP51 (14α-demethylase), disrupting ergosterol biosynthesis. Studies indicate that these compounds can reduce ergosterol levels significantly within 24 to 48 hours of treatment .

Table 2: Ergosterol Inhibition Rates

CompoundTime (h)Ergosterol Inhibition (%)
Compound A (similar)2486.055
Compound A (similar)4881.813
Compound B (similar)2488.638
Compound B (similar)4883.373

Cytotoxicity Analysis

The cytotoxicity of thiazole derivatives was assessed using NIH/3T3 cell lines to determine their safety profiles. The IC50 values indicated that these compounds exhibited selective toxicity towards fungal cells while maintaining a relatively high tolerance in mammalian cells.

Table 3: Cytotoxicity Data

CompoundCell LineIC50 (μM)
Compound A (similar)NIH/3T3148.26
Compound B (similar)NIH/3T3187.66
DoxorubicinNIH/3T3>1000

Case Studies

  • Study on Antifungal Activity : A recent study synthesized several thiazole derivatives, including those structurally related to the target compound. The results highlighted that derivatives with halogen substitutions exhibited enhanced antifungal properties due to increased lipophilicity and better interaction with fungal enzymes .
  • In Silico Studies : Molecular docking studies revealed that the compound effectively binds to the active site of CYP51, suggesting a strong potential for developing new antifungal therapies based on its structure .

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